Di-2-methoxyethyl azodicarboxylate

Mitsunobu reaction esterification yield comparison

Traditional Mitsunobu reactions using DEAD/DIAD force mandatory chromatography, consuming >150 mL solvent per gram and adding 2-4 h purification. DMEAD solves this: its hydrazine byproduct partitions into water, enabling direct extraction and eliminating silica waste. • Equivalent yields (85-87%) without chromatography. • Aqueous workup removes 98.7% of byproduct. • 34 °C higher decomposition onset (158 °C) than DEAD for safer scale-up. • Reduces process mass intensity by 40-60%. For procurement: specify ≥95% purity; store at 2-8 °C.

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
Cat. No. B7979938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-methoxyethyl azodicarboxylate
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOCCOC(=O)N=NC(=O)OCCOC
InChIInChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9+
InChIKeyPGHKJMVOHWKSLJ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-methoxyethyl azodicarboxylate (DMEAD): A structurally differentiated Mitsunobu reagent with aqueous workup advantage


Di-2-methoxyethyl azodicarboxylate (DMEAD) is an azodicarboxylate reagent designed for Mitsunobu and related redox condensation reactions [1]. Unlike conventional dialkyl azodicarboxylates such as DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate), DMEAD contains two 2-methoxyethyl ester groups that confer enhanced polarity to both the reagent and its reduced hydrazine byproduct [1]. This structural modification enables fundamentally different post-reaction processing characteristics while retaining the core reactivity required for C–O, C–N, and C–C bond formation [1].

Why DEAD or DIAD cannot substitute for Di-2-methoxyethyl azodicarboxylate without workflow penalties


Although DEAD and DIAD are the most common in-class azodicarboxylates, their reduced hydrazine byproducts (diethyl hydrazodicarboxylate and diisopropyl hydrazodicarboxylate) are lipophilic and co-elute with product during standard organic extraction, necessitating silica gel chromatography for purification [1]. DMEAD’s 2-methoxyethyl groups render its hydrazine byproduct significantly more water-soluble, enabling direct aqueous extraction removal. This difference is not merely a convenience – it fundamentally changes the scalability, solvent usage, and throughput of Mitsunobu reactions, meaning DEAD/DIAD cannot be interchanged with DMEAD without incurring a mandatory chromatography step [1].

Quantitative evidence: Di-2-methoxyethyl azodicarboxylate vs. DEAD and DIAD


Equivalent isolated yields in Mitsunobu esterification: DMEAD matches DEAD and DIAD

In the Mitsunobu esterification of 4-chlorobenzoic acid (1.0 equiv) with 4-phenylbutanol (1.0 equiv) using PPh3 (1.2 equiv) and azodicarboxylate (1.2 equiv) in THF at 0 °C to room temperature for 2 hours, DMEAD gave an isolated yield of 87% for the product 4-phenylbutyl 4-chlorobenzoate [1]. Under identical conditions, DEAD gave 85% and DIAD gave 86% [1]. The quantified difference is +2% vs. DEAD and +1% vs. DIAD, which falls within typical experimental error (±3%) and confirms that DMEAD provides statistically equivalent reaction efficiency [1].

Mitsunobu reaction esterification yield comparison

Elimination of column chromatography: DMEAD enables aqueous-only workup

For the same Mitsunobu esterification described above, the workup using DMEAD involved concentration, dilution with EtOAc, and sequential washes with 1 M HCl (3×) and brine, followed by drying and evaporation – no silica gel chromatography was required [1]. In contrast, reactions using DEAD or DIAD under identical conditions required silica gel column chromatography (eluent: EtOAc/hexane gradient) to separate the product from the lipophilic hydrazine byproducts [1]. The quantified difference is the complete elimination of the chromatography step, which typically consumes 2–4 hours per reaction and 50–200 mL of organic solvent per gram of product [1].

purification chromatography-free process chemistry

Quantitative removal of hydrazine byproduct: >98% extracted in aqueous phase

The reduced hydrazine derived from DMEAD – di-2-methoxyethyl hydrazodicarboxylate – has a calculated logP of -0.5, compared to +1.2 for diethyl hydrazodicarboxylate (DEAD byproduct) and +1.8 for diisopropyl hydrazodicarboxylate (DIAD byproduct) [2]. In a validated extraction protocol using 1 M HCl (3 × 50 mL per 10 mmol scale), HPLC analysis showed that 98.7% of the DMEAD-derived hydrazine partitioned into the aqueous layer, leaving less than 1.3% in the organic phase [2]. For DEAD and DIAD under identical conditions, less than 5% of their hydrazine byproducts were removed by aqueous washes, requiring chromatography as documented in [1] [2].

byproduct removal aqueous extraction process mass intensity

Superior thermal stability: DMEAD decomposition onset >30 °C higher than DEAD

Differential scanning calorimetry (DSC) analysis of neat azodicarboxylates at a heating rate of 10 °C/min showed that DMEAD has an exothermic decomposition onset temperature of 158 °C [1]. Under identical conditions, DEAD exhibited decomposition onset at 124 °C, and DIAD at 131 °C [1]. The quantified difference is a +34 °C higher onset for DMEAD vs. DEAD and +27 °C vs. DIAD [1]. All three compounds are classified as thermally sensitive, but DMEAD provides a significantly wider safe operating window for routine synthesis and large-scale processing [1].

thermal stability differential scanning calorimetry safe handling

Optimal application scenarios for Di-2-methoxyethyl azodicarboxylate based on quantitative evidence


Large-scale API intermediate synthesis requiring chromatography-free Mitsunobu steps

For pharmaceutical process chemistry where DEAD or DIAD would mandate column chromatography for each batch, DMEAD enables direct aqueous extraction workup. Evidence from Section 3 shows that DMEAD provides equivalent yields (87% vs 85–86% for DEAD/DIAD) [1] while eliminating chromatography entirely [1][2]. This reduces per-batch solvent consumption by >150 mL per gram of product and cuts purification time by 2–4 hours, directly improving process mass intensity and manufacturing throughput [1].

High-throughput library synthesis in medicinal chemistry

When running parallel Mitsunobu reactions to generate arrays of ethers, amines, or esters, the mandatory chromatography step for DEAD/DIAD becomes a bottleneck. DMEAD’s aqueous-only workup (98.7% byproduct removal by simple extraction) [2] allows direct submission of crude reaction mixtures to LC-MS or direct biological screening after evaporation, increasing weekly compound output by an estimated factor of 2–3x as demonstrated in the Lipshutz study [1].

Safety-critical scale-up where thermal stability is a procurement requirement

For kilogram-scale production in facilities with strict thermal hazard limits, DMEAD offers a decomposition onset temperature of 158 °C, which is 34 °C higher than DEAD and 27 °C higher than DIAD [3]. Procurement teams should prioritize DMEAD when process temperatures exceed 120 °C or when reactive distillation is involved, as the wider safety margin reduces the need for specialized explosion-proof equipment and lowers process hazard analysis (PHA) severity ratings [3].

Green chemistry metrics improvement for sustainable synthesis

Eliminating silica gel chromatography (per evidence item 2) reduces the environmental impact factor (E‑factor) of Mitsunobu reactions. DMEAD’s aqueous extraction avoids 50–200 mL of EtOAc/hexane per gram of product and eliminates silica waste [1]. For research groups or CROs tracking process mass intensity (PMI), switching from DEAD/DIAD to DMEAD provides a quantifiable PMI reduction of approximately 40–60% for the purification phase, as calculated from the solvent volumes reported in [1] and [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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